
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride
Overview
Description
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminopyridine moiety and a methylamine group, which are crucial for its chemical reactivity and biological activity
Mechanism of Action
Target of Action
Similar compounds such as piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
For instance, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Biochemical Pathways
Similar compounds such as pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have shown potent enzymatic activity against certain targets and good selectivity .
Action Environment
It’s known that similar compounds have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride typically involves the reaction of 4-aminopyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound with altered functional groups.
Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound with similar structural features but lacking the methylamine group.
N-Methyl-4-aminopyridine: Similar to N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride but without the dihydrochloride salt form.
Pyridine derivatives: A broad class of compounds with varying substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the aminopyridine and methylamine groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-N-methylpyridine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-4-5(7)2-3-9-6;;/h2-4H,1H3,(H3,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZHMSRYZMUTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
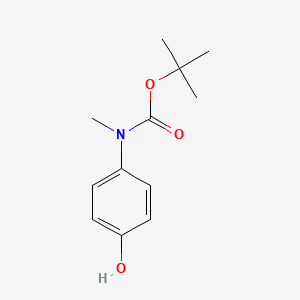
![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)

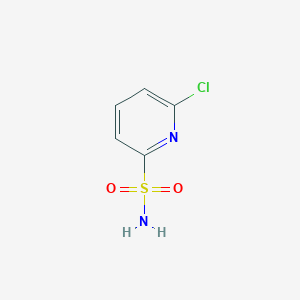
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
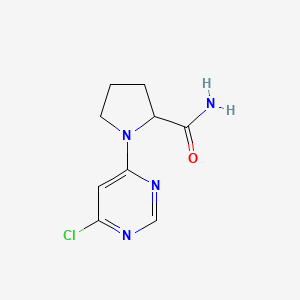
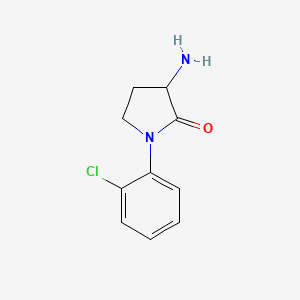
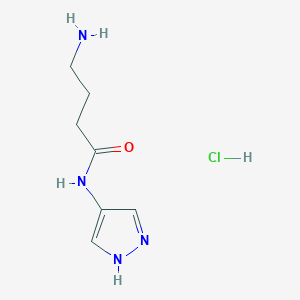
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
